molecular formula C11H7N3OS2 B2974431 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 338779-38-7

3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2974431
CAS No.: 338779-38-7
M. Wt: 261.32
InChI Key: CGJKZEXZZSNLGN-UHFFFAOYSA-N
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Description

3-(3-Pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidin-4(1H)-one core substituted with a 3-pyridinyl group at position 3 and a thioxo group at position 2.

Synthetically, such compounds are typically prepared via cyclization reactions. For example, thiourea intermediates can undergo base-mediated cyclization (e.g., using potassium tert-butoxide) to yield the thieno[3,2-d]pyrimidin-4(1H)-one scaffold . Substituents like the 3-pyridinyl group are introduced through nucleophilic substitution or condensation reactions with appropriate precursors .

Properties

IUPAC Name

3-pyridin-3-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS2/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h1-6H,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJKZEXZZSNLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 3-aminopyridine and 2-thioxothieno[3,2-d]pyrimidin-4(1H)-one.

    Cyclization Reaction: The intermediates undergo a cyclization reaction under acidic or basic conditions to form the desired heterocyclic structure.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization reaction.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is used in scientific research across various disciplines:

  • Chemistry It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine The compound is explored for its therapeutic potential in treating diseases like cancer and infectious diseases.
  • Industry It is utilized in developing new materials with specific electronic or optical properties.

Chemical Reactions

3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo several chemical reactions:

  • Oxidation It can be oxidized using agents like hydrogen peroxide or potassium permanganate. The major products of oxidation are sulfoxides or sulfones.
  • Reduction Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction results in the formation of thiols or thioethers.
  • Substitution It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Halogenating agents like bromine or chlorine can be used in the presence of a catalyst. The products are halogenated derivatives.

Related Research

Mechanism of Action

The mechanism of action of 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular functions.

    Binding Interactions: The compound binds to its molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of thieno-pyrimidin-4(1H)-ones are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Synthesis Method Yield (%) Biological Activity Reference
Target Compound 3-(3-Pyridinyl), 2-thioxo Cyclization of thioureas 63–95* Pharmacological chaperone (putative)
IVPC (Lead compound) 5,6-Dimethyl, 3-(4-methyl-2-pyridinyl), 2-thioxo Cyclization with KOtBu 95 PAH binding (higher affinity)
3-(2-Methylprop-2-enyl)-2-thioxo derivative 3-(2-Methylprop-2-enyl), 2-thioxo Cyclization with p-alkoxyphenyltellurium trichloride 89 Not reported
3-Amino-6-carboxylic acid derivative 3-Amino, 6-carboxylic acid, 2-thioxo Schiff base modification 46–86 Anti-inflammatory (COX-2 inhibition)
Unsubstituted thieno[2,3-d]pyrimidin-4(1H)-one No substituents (core structure) Cyclization of thioureas 57–90 Base structure for further derivatization

*Yields for analogous compounds in (e.g., IVc: 63%, IVe: 95%).

Key Observations:

  • IVPC (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo): The dimethyl groups enhance steric stability, while the 4-methyl-2-pyridinyl group improves PAH binding affinity compared to the target compound’s 3-pyridinyl group .
  • 3-Amino-6-carboxylic acid derivatives: The carboxylic acid moiety at position 6 confers anti-inflammatory activity via COX-2 inhibition, a property absent in the target compound .
  • Unsubstituted core: Lacks pharmacological activity but serves as a scaffold for functionalization .

Physicochemical Properties

  • Solubility: Pyridinyl substituents improve water solubility compared to aliphatic groups (e.g., 2-methylprop-2-enyl) .
  • Binding affinity: The 3-pyridinyl group in the target compound may offer moderate enzyme interaction, while IVPC’s 4-methyl-2-pyridinyl group enhances hydrophobic interactions with PAH .

Biological Activity

3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that integrates the structural features of pyridine, thieno, and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C11H12N2OS2
  • Molecular Weight : 252.35 g/mol
  • CAS Number : 338779-38-7
  • Melting Point : Approximately 202°C to 203°C

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. In particular, studies have shown that compounds similar to 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can act as inhibitors of various cancer cell lines. For example:

  • EGFR Inhibition : Some derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. A study demonstrated that a related compound significantly inhibited the growth of HepG2 and PC3 cells, showcasing its potential as a dual EGFR inhibitor for cancer treatment .

Enzyme Inhibition

The compound is also being explored for its ability to inhibit specific enzymes:

  • Kinase Inhibition : Thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting kinases involved in various signaling pathways related to cancer and inflammation . The mechanism often involves binding to the active site of these enzymes, thereby preventing their normal function.

Structure-Activity Relationship (SAR)

The biological activity of 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can be influenced by modifications to its structure. Notable findings include:

  • Substituent Effects : Variations in the pyridine and thieno groups can enhance or diminish biological activity. For instance, introducing different alkyl groups or functional groups at specific positions can optimize binding affinity and selectivity towards target enzymes .

Case Study 1: Anticancer Activity

A recent study investigated the effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exhibited:

  • Inhibition Rates : Up to 70% inhibition in cell proliferation at specific concentrations.
  • Mechanism : Induction of apoptosis in treated cells was confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives. The study highlighted:

  • COX-2 Inhibition : Certain compounds were found to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one and its derivatives?

Answer:
The compound is synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with 6-aminothiouracil in dry DMF under reflux (10–15 hours). Key steps include:

  • Precursor preparation : Chalcones are reacted with 6-aminothiouracil to form thioxo-dihydropyrimidinone intermediates .
  • Purification : Crude products are filtered, crystallized from DMF, and characterized via elemental analysis, NMR (¹H/¹³C), and HRMS .
  • Derivatization : Substituents are introduced using aromatic aldehydes or benzylamines in ethanol under heating (6–14 hours), followed by KOH-mediated cyclization .

Advanced: How can reaction conditions be optimized to improve yields of 3-(3-pyridinyl)-derived thienopyrimidinones?

Answer:
Yield optimization requires:

  • Solvent selection : DMF enhances solubility of intermediates, while ethanol facilitates cyclization .
  • Temperature control : Reflux (~100°C) ensures complete cyclization without decomposition .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) and improves yields by 15–20% for certain derivatives .
  • Catalyst screening : Triethylamine or KOH accelerates ring closure in thienopyrimidinone formation .

Basic: What spectroscopic techniques are critical for structural confirmation of novel derivatives?

Answer:

  • ¹H/¹³C NMR : Identifies substituent integration (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and confirms ring fusion patterns .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₄H₉N₃OS₂ requires m/z 307.0184) .
  • IR spectroscopy : Detects thioxo (C=S) stretches near 1200 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .

Advanced: How do structural modifications (e.g., substituent position) influence anti-cancer activity?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at the 4-position of phenyl rings) enhance cytotoxicity against MCF-7 and A549 cells by increasing electrophilicity and target binding .
  • Heterocyclic fusion : Thieno[3,2-d]pyrimidinones exhibit higher GSK-3β inhibition (IC₅₀ = 10 nM) compared to pyrido analogs due to improved π-π stacking with kinase active sites .
  • Bioisosteric replacement : Replacing sulfur with oxygen in the thioxo group reduces activity, highlighting the critical role of the thione moiety in binding .

Advanced: How can researchers resolve contradictions in spectral data for thioxo-dihydropyrimidinone derivatives?

Answer:

  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism) in thioxo groups .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry in fused ring systems .
  • Comparative analysis : Cross-reference with published analogs (e.g., 5,6-dimethyl derivatives in ) to validate chemical shifts .

Basic: What in vitro methodologies are used to evaluate kinase inhibitory activity?

Answer:

  • Enzyme assays : Measure IC₅₀ via ADP-Glo™ kinase assays using recombinant GSK-3β or tyrosine kinases .
  • Cell-based models : Anti-proliferative activity is tested against cancer cell lines (e.g., PC-3, HL-7702) using MTT assays with 10% FBS-supplemented media .
  • Molecular docking : AutoDock Vina predicts binding modes to kinase ATP pockets, prioritizing derivatives for synthesis .

Advanced: What strategies mitigate poor aqueous solubility in preclinical studies?

Answer:

  • Co-solvent systems : Use 10% DMSO in PBS for in vitro assays, ensuring <0.1% final concentration to avoid cytotoxicity .
  • Prodrug design : Introduce phosphate or PEG groups at the 4-oxo position to enhance solubility .
  • Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability in xenograft models .

Advanced: How can researchers elucidate the mechanism of action for anti-cancer derivatives?

Answer:

  • Pathway analysis : Western blotting for phosphorylated tau (GSK-3β inhibition) or caspase-3 activation (apoptosis) .
  • SAR studies : Compare IC₅₀ values across analogs to identify critical pharmacophores (e.g., cyclopropyl groups in ) .
  • Kinome profiling : Broad-spectrum kinase panels (e.g., DiscoverX) identify off-target effects .

Basic: What are common synthetic byproducts, and how are they characterized?

Answer:

  • Oxidation byproducts : Thioxo → oxo conversion under prolonged heating, detected via HRMS (m/z +16) .
  • Dimerization : Occurs in high-concentration reactions; identified by LC-MS (m/z ~2× parent compound) .
  • Purification : Silica gel chromatography (EtOAc/hexane) separates byproducts, confirmed via TLC .

Advanced: How do computational methods guide the design of potent inhibitors?

Answer:

  • Density Functional Theory (DFT) : Predicts electron distribution for substituent optimization (e.g., 4-Cl enhances electrophilicity) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., cyclopropyl derivatives in GSK-3β) .
  • ADMET prediction : SwissADME estimates logP and CYP450 interactions to prioritize synthesizable candidates .

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